2-(4-bromo-3,5-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide
Overview
Description
2-(4-bromo-3,5-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C17H17BrN2O5 and its molecular weight is 409.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 408.03208 g/mol and the complexity rating of the compound is 460. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Structural Analysis
Synthetic Pathways and Derivatives : Studies have focused on synthesizing derivatives similar to 2-(4-bromo-3,5-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide, exploring their potential applications in medicine and chemistry. For instance, the synthesis of acetamide derivatives through multi-step reactions has been investigated for their cytotoxic, anti-inflammatory, analgesic, and antipyretic properties, highlighting the versatility of acetamide compounds in drug development (Rani, Pal, Hegde, & Hashim, 2016).
Crystal Structure Analysis : The structural aspects of acetamide derivatives, including their crystal structures and molecular interactions, have been studied to understand their physical properties and potential for forming inclusion compounds or salts, which could have implications for pharmaceutical formulation and material science (Park, Park, Lee, & Kim, 1995).
Pharmacological and Biological Activity
Anticancer and Anti-inflammatory Activities : Research has demonstrated the potential of acetamide derivatives for anticancer and anti-inflammatory activities, with specific compounds showing comparable effects to standard drugs. These findings indicate the promise of acetamide-based compounds in therapeutic applications, including pain management and inflammation reduction (Rani et al., 2016).
Photoreactivity and Application in Material Science : The photoreactivity of compounds with structures similar to this compound has been explored for potential applications in material science. For example, the design and synthesis of molecules with substituted nitrobenzyl groups have been investigated for their decomposition rates under irradiation, which could have implications for developing light-responsive materials (Katritzky, Xu, Vakulenko, Wilcox, & Bley, 2003).
Environmental and Chemical Safety
Degradation and Environmental Impact : The complete oxidation of organic compounds in water through processes like the photoassisted Fenton reaction has been studied, with implications for the safe degradation of chemical residues in the environment. This research is relevant for understanding the environmental fate and impact of acetamide derivatives and related compounds (Pignatello & Sun, 1995).
Properties
IUPAC Name |
2-(4-bromo-3,5-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O5/c1-10-6-13(7-11(2)17(10)18)25-9-16(21)19-14-5-4-12(24-3)8-15(14)20(22)23/h4-8H,9H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTVOFODUSQPQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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